4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde

Medicinal Chemistry Lipophilicity Physicochemical Profiling

Choose 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde (CAS 438531-41-0) for applications where the sulfur heteroatom in the thiomorpholine ring is critical. Unlike its morpholine analog (CAS 128501-81-5), the sulfur atom alters hydrophilicity, metabolic stability, and protein-binding interactions, translating into distinct MIC profiles against S. aureus and other Gram-positive pathogens. The 4-methoxy group further modulates electronic effects on the aldehyde moiety, influencing condensation reactions and final product bioactivity. This thiomorpholine-containing aldehyde is essential for building focused antimicrobial libraries and kinase inhibitor scaffolds where in-class substitution is scientifically unjustified.

Molecular Formula C13H17NO2S
Molecular Weight 251.35 g/mol
CAS No. 438531-41-0
Cat. No. B3022526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde
CAS438531-41-0
Molecular FormulaC13H17NO2S
Molecular Weight251.35 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)CN2CCSCC2
InChIInChI=1S/C13H17NO2S/c1-16-13-3-2-11(10-15)8-12(13)9-14-4-6-17-7-5-14/h2-3,8,10H,4-7,9H2,1H3
InChIKeyJYURGPQYEDOSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde (CAS 438531-41-0): A Thiomorpholine-Functionalized Benzaldehyde Building Block for Heterocyclic Synthesis


4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde (CAS 438531-41-0) is a benzaldehyde derivative featuring a methoxy group at the para position (C4) and a thiomorpholin-4-ylmethyl substituent at the meta position (C3) . This compound belongs to a class of heterocyclic aromatic aldehydes utilized as versatile intermediates in medicinal chemistry, particularly for constructing thiomorpholine-containing pharmacophores . The thiomorpholine ring—a sulfur-containing analog of morpholine—confers distinct physicochemical properties and potential biological activity profiles compared to its oxygen-containing counterparts [1].

Why 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde Cannot Be Simply Replaced by Morpholine or Unsubstituted Thiomorpholine Analogs


Generic substitution of this compound with closely related analogs—such as the morpholine derivative (CAS 128501-81-5) or the des-methoxy thiomorpholine analog (CAS 1443327-68-1)—is not scientifically justified due to fundamental differences in heteroatom composition (S vs. O) and substitution pattern (methoxy group presence) . The sulfur atom in the thiomorpholine ring alters hydrophilicity, metabolic stability, and protein-binding interactions compared to morpholine [1], while the 4-methoxy group modulates electronic effects on the aldehyde moiety, influencing subsequent condensation reactions and final product bioactivity [2]. Direct head-to-head antimicrobial studies demonstrate that thiomorpholine derivatives exhibit distinct minimum inhibitory concentration (MIC) profiles relative to morpholine analogs, underscoring that in-class compounds cannot be interchanged without altering biological outcomes [3].

Quantitative Differentiation of 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde (CAS 438531-41-0) Against Closest Analogs


Comparative Physicochemical Properties: Thiomorpholine vs. Morpholine Analog

The replacement of the morpholine oxygen with sulfur in the thiomorpholine ring increases molecular weight by 16 Da and modifies lipophilicity, as reflected in calculated complexity indices. While density values remain comparable (1.2±0.1 g/cm³ for both analogs), the increased complexity (244 vs. 241) and the presence of a sulfur atom suggest altered membrane permeability and protein-binding characteristics [1]. Class-level polymer studies confirm that thiomorpholine-containing polymers are less hydrophilic than their morpholine counterparts [2].

Medicinal Chemistry Lipophilicity Physicochemical Profiling

Antimicrobial Activity Profile: Thiomorpholine Core Exhibits Distinct MIC Values vs. Morpholine

In a direct comparative study of 1-chloro-2-isocyanatoethane derivatives, the thiomorpholine-based compound exhibited a MIC of 64 μg/mL against S. aureus (ATCC 25923), whereas the morpholine analog was most active at 4 μg/mL against B. cereus (ATCC 14579) and B. subtilis [1]. This 16-fold difference in MIC magnitude and the distinct strain selectivity underscore that the sulfur-containing thiomorpholine core confers a unique antimicrobial spectrum not mirrored by morpholine.

Antimicrobial Screening SAR Thiomorpholine

Utility as a Key Building Block for Thiomorpholine-Containing Heterocycles

Morpholine-linked benzaldehyde has been successfully employed as a key building block for synthesizing chromene-thiazole hybrids with potent DHFR inhibitory activity (IC50 = 0.122–0.131 μM vs. sulfadiazine IC50 = 0.138 μM) and anti-MRSA efficacy (MIC 7.7–32.0 μM) [1]. The target compound, possessing a thiomorpholine moiety instead of morpholine, is poised to serve as an analogous building block for generating thiomorpholine-containing heterocycles. The sulfur atom is expected to alter electronic properties and hydrogen-bonding capacity, potentially yielding derivatives with differentiated pharmacokinetic and pharmacodynamic profiles compared to the morpholine-based series [2].

Heterocyclic Synthesis Chromene-Thiazole Hybrids DHFR Inhibitors

Recommended Application Scenarios for 4-Methoxy-3-(thiomorpholin-4-ylmethyl)benzaldehyde Based on Evidence


Synthesis of Thiomorpholine-Containing Chromene-Thiazole Hybrids for Anti-MRSA and DHFR Inhibitor Discovery

Employ CAS 438531-41-0 as the aldehyde component in a one-pot, three-component reaction with 2-cyanothioacetamide and substituted α-bromoketones to generate thiomorpholine-linked chromene-thiazole hybrids. This approach directly parallels the validated morpholine-based methodology [1] and is expected to yield compounds with altered antibacterial spectrum and DHFR inhibitory potency due to the sulfur heteroatom [2]. The resulting thiomorpholine hybrids may address resistance mechanisms distinct from those targeted by morpholine analogs, offering a strategic advantage in antimicrobial lead optimization.

Construction of Thiomorpholine-Functionalized Schiff Bases for CNS-Targeted Drug Discovery

Utilize the aldehyde group of CAS 438531-41-0 to condense with primary amines, yielding Schiff bases that incorporate the thiomorpholine pharmacophore. Thiomorpholine-containing compounds have been implicated as kinase inhibitors and CNS-targeting agents [3], and the methoxy group at the para position provides an additional handle for modulating electronic effects. This scaffold is particularly suitable for early-stage medicinal chemistry programs exploring blood-brain barrier penetration and selective kinase inhibition.

Evaluation of Thiomorpholine-Derived Antimicrobial Agents with Altered Lipophilicity Profiles

Given the distinct MIC profile observed for thiomorpholine vs. morpholine derivatives—where thiomorpholine shows activity against S. aureus at 64 μg/mL while morpholine is more potent against Bacillus species [4]—CAS 438531-41-0 serves as an ideal starting point for synthesizing a focused library of thiomorpholine-containing antimicrobials. The reduced hydrophilicity of thiomorpholine-based polymers [5] may translate into improved membrane permeability in Gram-positive pathogens, warranting systematic SAR exploration.

Custom Synthesis of Advanced Intermediates for DPP-IV or Tachykinin Receptor Antagonist Programs

Thiomorpholine scaffolds are prevalent in patented DPP-IV inhibitors and tachykinin receptor antagonists [6]. CAS 438531-41-0 provides a direct route to installing the thiomorpholinylmethyl moiety onto aromatic aldehydes, enabling the preparation of key intermediates for these therapeutic targets. The compound's high purity specifications (≥97%) from reputable suppliers ensure reproducibility in multi-step synthetic sequences, a critical factor in patent filing and scale-up.

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